molecular formula C5H12ClNOS B12838557 S-Ethyl 2-aminopropanethioate hydrochloride

S-Ethyl 2-aminopropanethioate hydrochloride

Cat. No.: B12838557
M. Wt: 169.67 g/mol
InChI Key: KUNPNGCLKZPXMU-UHFFFAOYSA-N
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Description

S-Ethyl 2-aminopropanethioate hydrochloride: is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-aminopropanethioate hydrochloride typically involves the reaction of ethyl 2-aminopropanoate with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as esterification, ammonolysis, and purification to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: S-Ethyl 2-aminopropanethioate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Ethyl 2-aminopropanethioate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Ethyl 2-aminopropanethioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their activity and properties .

Comparison with Similar Compounds

  • Ethyl 2-aminopropanoate hydrochloride
  • S-2-Amino-N-ethylpropanamide
  • 2-Aminoethyl methacrylate hydrochloride

Comparison: S-Ethyl 2-aminopropanethioate hydrochloride is unique due to its thioester functional group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where thioester chemistry is required .

Conclusion

This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C5H12ClNOS

Molecular Weight

169.67 g/mol

IUPAC Name

S-ethyl 2-aminopropanethioate;hydrochloride

InChI

InChI=1S/C5H11NOS.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H

InChI Key

KUNPNGCLKZPXMU-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C(C)N.Cl

Origin of Product

United States

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